3-[4-(chloromethyl)phenyl]propanoic acid
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Overview
Description
3-[4-(chloromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of hydrocinnamic acid, where a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of hydrocinnamic acid. One common method includes the reaction of hydrocinnamic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-chloromethyl-benzoic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation: 4-Chloromethyl-benzoic acid.
Reduction: 4-Chloromethyl-hydrocinnamyl alcohol.
Scientific Research Applications
3-[4-(chloromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Hydrocinnamic Acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chlorobenzoic Acid: Similar in structure but lacks the extended alkyl chain, affecting its physical and chemical properties.
4-Chlorocinnamic Acid: Contains a double bond in the alkyl chain, leading to different reactivity and applications.
Uniqueness: 3-[4-(chloromethyl)phenyl]propanoic acid is unique due to the presence of both the chloromethyl group and the extended alkyl chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI Key |
MKPLJZUJXIBZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCl |
Origin of Product |
United States |
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